

# Cycloheptyl 3-oxobutanoate: A Technical Guide for Synthetic and Medicinal Chemists

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cycloheptyl 3-oxobutanoate

Cat. No.: B15160345

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## Abstract

**Cycloheptyl 3-oxobutanoate** is a beta-keto ester of significant interest as a potential building block in organic synthesis, particularly for the development of novel pharmaceutical agents and complex molecular architectures. Due to its dual electrophilic and nucleophilic nature, it serves as a versatile synthon. This technical guide provides a comprehensive overview of the molecular structure, predicted physicochemical properties, and detailed spectroscopic analysis of **Cycloheptyl 3-oxobutanoate**. As this compound is not extensively documented in prior literature, this guide also presents a robust, detailed experimental protocol for its synthesis via boric acid-catalyzed transesterification. The information herein is intended to support researchers, scientists, and drug development professionals in the synthesis and utilization of this and related compounds.

## Molecular Structure and Identification

**Cycloheptyl 3-oxobutanoate** consists of a cycloheptyl ring attached to the ester oxygen of a 3-oxobutanoate (acetoacetate) backbone. The presence of both a ketone and an ester functional group makes it a classic 1,3-dicarbonyl compound, capable of keto-enol tautomerism.

 alt textCC(OC1CCCCC1)%3D0)

Figure 1: 2D Structure of **Cycloheptyl 3-oxobutanoate**

Table 1: Chemical Identifiers for **Cycloheptyl 3-oxobutanoate**

Identifier	Value	Source
IUPAC Name	Cycloheptyl 3-oxobutanoate	IUPAC Nomenclature
Molecular Formula	C <sub>11</sub> H <sub>18</sub> O <sub>3</sub>	Calculated
Molecular Weight	198.26 g/mol	Calculated
Canonical SMILES	<chem>CC(=O)CC(=O)OC1CCCCC1</chem>	Calculated
InChI	InChI=1S/C11H18O3/c1-8(12)6-9(13)14-10-4-2-3-5-7-11(10)10/h10H,2-7H2,1H3	Calculated
InChIKey	YJQJFIXGCLZJCF-UHFFFAOYSA-N	Calculated
CAS Number	Not available	N/A

## Physicochemical Properties

Direct experimental data for **Cycloheptyl 3-oxobutanoate** is not readily available. The properties listed below are estimated based on data from its lower homolog, cyclohexyl 3-oxobutanoate, and general chemical principles. The larger cycloheptyl group is expected to slightly increase the boiling point and density compared to the cyclohexyl analog.

Table 2: Predicted Physicochemical Properties

Property	Predicted Value	Notes and References
Physical State	Colorless to pale yellow liquid	Inferred from similar beta-keto esters.
Boiling Point	~270-285 °C at 760 mmHg	Estimated based on cyclohexyl 3-oxobutanoate (258.2 °C at 760 mmHg).
Density	~1.05 g/cm <sup>3</sup>	Estimated based on cyclohexyl 3-oxobutanoate (1.04 g/cm <sup>3</sup> ).
Solubility	Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone). Sparingly soluble in water.	General property of medium-chain esters.
XLogP3	~2.3	Estimated based on an increase from cyclohexyl 3-oxobutanoate (XLogP3: 1.8). <a href="#">[1]</a>

## Spectroscopic Data Analysis (Predicted)

The following tables outline the predicted key signals in <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spectrometry for **Cycloheptyl 3-oxobutanoate**, based on established chemical shift ranges and fragmentation patterns for similar structures.

Table 3.1: Predicted <sup>1</sup>H NMR Spectral Data (400 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Notes
~4.90	m	1H	O-CH- (cycloheptyl)	The proton on the carbon bearing the ester oxygen.
~3.45	s	2H	-C(=O)-CH <sub>2</sub> - C(=O)-	Methylene protons between the two carbonyls.
~2.25	s	3H	CH <sub>3</sub> -C(=O)-	Methyl protons of the acetyl group.
~1.80 - 1.50	m	12H	Cycloheptyl - CH <sub>2</sub> -	Protons of the cycloheptyl ring.

Table 3.2: Predicted <sup>13</sup>C NMR Spectral Data (100 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Carbon Type	Assignment	Notes
~200.5	Quaternary	Ketone Carbonyl ( $\text{CH}_3\text{-C=O}$ )	Typical range for a ketone. <a href="#">[2]</a> <a href="#">[3]</a>
~167.0	Quaternary	Ester Carbonyl ( $\text{-C(=O)O-}$ )	Typical range for an ester. <a href="#">[2]</a> <a href="#">[3]</a>
~76.0	Tertiary	O-CH-(cycloheptyl)	The carbon attached to the ester oxygen.
~50.0	Secondary	Methylene ( $\text{-CH}_2\text{-}$ )	The alpha-carbon between the carbonyls.
~34.0	Secondary	Cycloheptyl Carbons	Carbons adjacent to the O-CH group.
~30.0	Tertiary	Methyl Carbon ( $\text{CH}_3\text{-}$ )	The methyl group of the acetyl moiety.
~28.5	Secondary	Cycloheptyl Carbons	Remaining ring carbons.
~24.0	Secondary	Cycloheptyl Carbons	Remaining ring carbons.

Table 3.3: Predicted Key IR and Mass Spectrometry Data

Technique	Value	Assignment
IR Spectroscopy	~1745 cm <sup>-1</sup>	C=O stretch (Ester)
~1720 cm <sup>-1</sup>	C=O stretch (Ketone)	
~1150 cm <sup>-1</sup>	C-O stretch (Ester)	
Mass Spec (EI)	m/z = 198	[M] <sup>+</sup> (Molecular Ion)
m/z = 155	[M - CH <sub>3</sub> CO] <sup>+</sup>	
m/z = 99	[M - C <sub>7</sub> H <sub>13</sub> O] <sup>+</sup>	
m/z = 85	[CH <sub>3</sub> COCH <sub>2</sub> CO] <sup>+</sup>	
m/z = 43	[CH <sub>3</sub> CO] <sup>+</sup> (Base Peak)	

## Experimental Protocols

The synthesis of **Cycloheptyl 3-oxobutanoate** can be efficiently achieved via the transesterification of a simple alkyl acetoacetate (e.g., ethyl acetoacetate) with cycloheptanol. Boric acid is an effective, environmentally benign catalyst for this transformation, particularly with secondary alcohols.[\[4\]](#)

## Synthesis of Cycloheptyl 3-oxobutanoate via Boric Acid-Catalyzed Transesterification

This protocol is adapted from established procedures for the transesterification of  $\beta$ -keto esters.[\[4\]](#)[\[5\]](#)

Materials and Equipment:

- Ethyl 3-oxobutanoate (ethyl acetoacetate)
- Cycloheptanol
- Boric acid (H<sub>3</sub>BO<sub>3</sub>)
- Toluene (or solvent-free)

- Round-bottom flask (50 mL or appropriate size)
- Dean-Stark apparatus or Soxhlet extractor with 4Å molecular sieves
- Reflux condenser
- Magnetic stirrer and hot plate
- Rotary evaporator
- Standard glassware for workup (separatory funnel, beakers, etc.)
- Saturated sodium bicarbonate solution ( $\text{NaHCO}_3$ )
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography
- Hexane and Ethyl Acetate (for chromatography)

#### Procedure:

- **Reaction Setup:** To a 50 mL round-bottom flask equipped with a magnetic stirrer, add cycloheptanol (1.0 eq.), ethyl acetoacetate (1.2 eq.), and boric acid (0.1 eq.).
- **Reaction Conditions (Solvent Method):** Attach a Dean-Stark apparatus filled with toluene and a reflux condenser. Heat the reaction mixture to reflux (approx. 110-120 °C) with vigorous stirring. The reaction progress can be monitored by observing the collection of the ethanol-toluene azeotrope in the Dean-Stark trap.
- **Reaction Conditions (Solvent-Free Method):** Alternatively, for a greener approach, combine the reactants and catalyst in the flask and heat to 100-120 °C under a nitrogen atmosphere. [5] To drive the equilibrium, ethanol can be removed by distillation or by setting up a Soxhlet extractor filled with 4Å molecular sieves.[6]

- **Monitoring:** The reaction is typically complete within 5-10 hours. Progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 4:1) eluent system.
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash sequentially with saturated NaHCO<sub>3</sub> solution (2 x 15 mL) and brine (1 x 15 mL).
- **Isolation:** Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is purified by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford the pure **Cycloheptyl 3-oxobutanoate**.

## Biological Context and Potential Applications

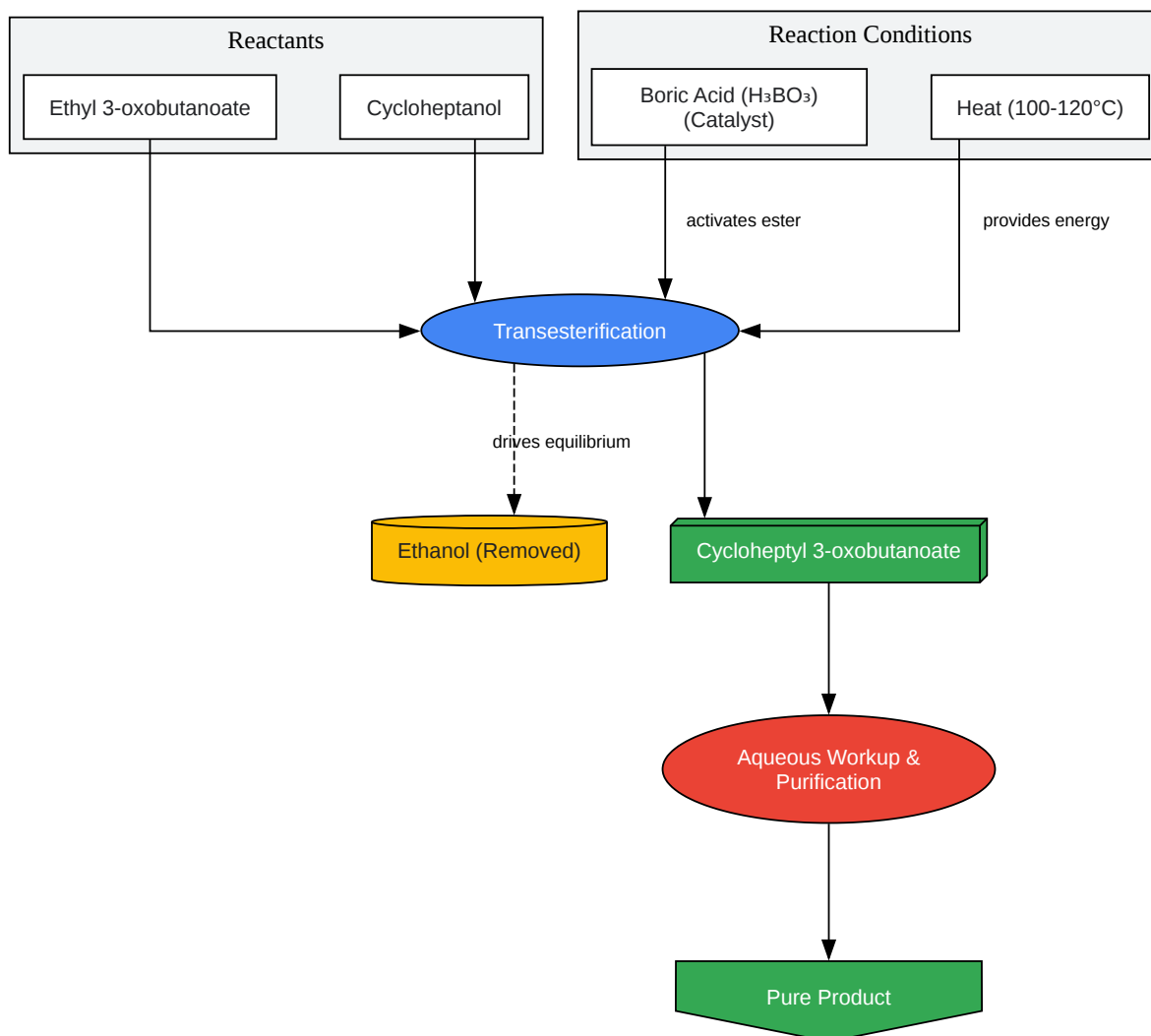
Beta-keto esters are crucial intermediates in organic synthesis due to their versatile reactivity. While no specific biological activities have been documented for **Cycloheptyl 3-oxobutanoate** itself, its structural motif is a key component in many biologically active molecules.

- **Pharmaceutical Synthesis:** The acetoacetate moiety is a precursor for synthesizing a wide range of heterocyclic compounds, such as pyrimidines, pyridines, and pyrazoles, which are core scaffolds in many pharmaceuticals.
- **Drug Development Intermediate:** As a functionalized building block, it can be used in multi-step syntheses of complex natural products and their analogs for drug discovery programs. The cycloheptyl group provides a lipophilic, non-aromatic carbocyclic scaffold that can be used to probe binding pockets in biological targets.
- **Flavor and Fragrance:** Simpler alkyl 3-oxobutanoates are used as flavoring agents in the food industry, suggesting a potential, though unexplored, application in this area.

## Logical Workflow for Synthesis

The following diagram illustrates the key steps and components in the proposed synthesis of **Cycloheptyl 3-oxobutanoate**.





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Caption: Synthetic workflow for **Cycloheptyl 3-oxobutanoate**.

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)